4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL
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Overview
Description
4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL is a complex heterocyclic compound It features a pyrazoloquinazoline core, which is a fused ring system containing both pyrazole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL typically involves multi-component reactions (MCRs). These reactions are efficient, environmentally friendly, and produce high yields with minimal waste. One common method involves the Groebke–Blackburn–Bienaymé reaction, which uses an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment . The reaction is catalyzed by various catalysts and performed in ethanol at reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues with beneficial properties in biochemical reactions.
Pyrazolo[5,1-c]quinazolines: These compounds have similar structural features and biological activities.
Uniqueness
4-{2,9-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}-3-METHOXYPHENOL is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline moieties. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4g/mol |
IUPAC Name |
4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-3-methoxyphenol |
InChI |
InChI=1S/C19H19N3O2/c1-11-4-7-16-15(8-11)17-9-12(2)21-22(17)19(20-16)14-6-5-13(23)10-18(14)24-3/h4-10,19-20,23H,1-3H3 |
InChI Key |
QAFNARZJPXJHNS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=C(C=C(C=C4)O)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=C(C=C(C=C4)O)OC |
Origin of Product |
United States |
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